molecular formula C10H17N3O B2961920 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2200573-87-9

4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2961920
CAS No.: 2200573-87-9
M. Wt: 195.266
InChI Key: YTGXCUDKVVFKFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazole is a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known for their broad range of chemical and biological properties and are used in the development of new drugs .


Synthesis Analysis

1,2,4-Triazoles can be synthesized through various methods. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles consists of a five-membered ring with three nitrogen atoms and two carbon atoms . It is also known as 1, 3-diazole .


Chemical Reactions Analysis

1,2,4-Triazoles can undergo a variety of chemical reactions due to the presence of multiple reactive sites in their structure .


Physical and Chemical Properties Analysis

1,2,4-Triazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can exist in two equivalent tautomeric forms due to the presence of a positive charge on either of the two nitrogen atoms .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives, including 1H-1,2,3-triazole, 2H-1,2,3-triazole, 1H-1,2,4-triazole, and 4H-1,2,4-triazole families, have been recognized for their significant pharmacological potential. These compounds are explored for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. Their structural versatility allows for the synthesis of a wide array of new drugs targeting various biological activities. The continued interest in triazole derivatives underscores their importance in the pharmaceutical industry, highlighting the potential of 4-cyclohexyl-1,3-dimethyl-4,5-dihydro-1H-1,2,4-triazol-5-one in drug development (Ferreira et al., 2013).

Material Science and Catalysis

In material science, triazole derivatives are investigated for their potential in creating new materials with unique properties. For example, 1,2,3-triazole derivatives are utilized as corrosion inhibitors for metals and alloys in aggressive media. Their molecular structure enables the design of environmentally friendly, efficient corrosion inhibitors, suggesting possible research avenues for this compound in protecting materials against corrosion (Hrimla et al., 2021).

Safety and Hazards

The safety and hazards of 1,2,4-triazoles can vary depending on the specific compound. Some 1,2,4-triazoles are used in pharmaceuticals and have been tested for safety in humans .

Future Directions

1,2,4-Triazoles have been the focus of much research due to their wide range of potential pharmaceutical activities. Future research will likely continue to explore new synthetic routes and applications for these compounds .

Properties

IUPAC Name

4-cyclohexyl-2,5-dimethyl-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-8-11-12(2)10(14)13(8)9-6-4-3-5-7-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGXCUDKVVFKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)N1C2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.